6-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one 6-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10378531
InChI: InChI=1S/C17H14Cl2N4O/c18-13-4-3-11(9-14(13)19)23-8-5-15-12(16(23)24)10-20-17(21-15)22-6-1-2-7-22/h3-5,8-10H,1-2,6-7H2
SMILES: C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=C(C=C4)Cl)Cl
Molecular Formula: C17H14Cl2N4O
Molecular Weight: 361.2 g/mol

6-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

CAS No.:

Cat. No.: VC10378531

Molecular Formula: C17H14Cl2N4O

Molecular Weight: 361.2 g/mol

* For research use only. Not for human or veterinary use.

6-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one -

Specification

Molecular Formula C17H14Cl2N4O
Molecular Weight 361.2 g/mol
IUPAC Name 6-(3,4-dichlorophenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one
Standard InChI InChI=1S/C17H14Cl2N4O/c18-13-4-3-11(9-14(13)19)23-8-5-15-12(16(23)24)10-20-17(21-15)22-6-1-2-7-22/h3-5,8-10H,1-2,6-7H2
Standard InChI Key DTCRRENASZFQGY-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=C(C=C4)Cl)Cl
Canonical SMILES C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=C(C=C4)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-(3,5-dichlorophenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one, reflects its intricate architecture. The pyrido[4,3-d]pyrimidine scaffold consists of a fused pyridine and pyrimidine ring system, with substitutions at positions 2 and 6. The 3,5-dichlorophenyl group at position 6 introduces hydrophobic and electron-withdrawing characteristics, while the pyrrolidine moiety at position 2 contributes to conformational flexibility and potential receptor interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₄Cl₂N₄O
Molecular Weight361.2 g/mol
Canonical SMILESC1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC(=C4)Cl)Cl
InChIKeyBTNBUHDRKZCWOY-UHFFFAOYSA-N
PubChem CID25251774

The presence of two chlorine atoms on the phenyl ring enhances lipid solubility, potentially improving membrane permeability. The pyrrolidine’s secondary amine may facilitate hydrogen bonding with biological targets, a feature common in kinase inhibitors .

Synthetic Methodologies

Multi-Step Synthesis

The synthesis of 6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one involves sequential modifications of pyrido[4,3-d]pyrimidine precursors. Key steps include:

  • Ring Formation: Cyclocondensation of aminopyridine derivatives with carbonyl sources under acidic conditions generates the pyrido[4,3-d]pyrimidine core.

  • Chlorophenyl Introduction: Suzuki-Miyaura coupling with 3,5-dichlorophenylboronic acid installs the aryl group at position 6, leveraging palladium catalysts (e.g., Pd/C) in dimethylformamide (DMF).

  • Pyrrolidine Functionalization: Nucleophilic substitution at position 2 using pyrrolidine in the presence of a base (e.g., K₂CO₃) completes the synthesis.

Optimization Challenges

Yield optimization requires precise control of reaction parameters:

  • Temperature: Elevated temperatures (80–100°C) improve coupling efficiency but risk decomposition.

  • Solvent Polarity: Polar aprotic solvents like DMF enhance reagent solubility but complicate purification.

  • Catalyst Loading: Palladium concentrations ≥5% increase costs but reduce reaction times.

Pharmacological Activities and Mechanisms

Cardiovascular Effects

Pyridazinone derivatives like 4,5-dihydro-6-phenylpyridazinones exhibit positive inotropic and vasodilatory effects, attributed to phosphodiesterase-III (PDE-III) inhibition . Although the compound’s PDE-III activity remains unconfirmed, its pyrrolidine moiety could modulate cyclic nucleotide signaling, warranting further electrophysiological studies .

Anticancer Prospects

Pyrido[4,3-d]pyrimidines often target kinases involved in oncogenic signaling. For instance, 6-aryl-substituted analogs inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key angiogenesis driver . The dichlorophenyl group’s electron-deficient nature may enhance π-stacking with kinase ATP-binding pockets, suggesting potential anticancer utility.

Mechanistic Hypotheses

Enzyme Inhibition

The compound’s planar pyrido[4,3-d]pyrimidine core may intercalate into enzyme active sites, disrupting substrate binding. Molecular docking studies with homologous proteins (e.g., COX-2, PDE-III) could validate this hypothesis .

Receptor Modulation

Pyrrolidine’s amine group could engage in salt bridges with aspartate or glutamate residues in G protein-coupled receptors (GPCRs), analogous to antipsychotic drugs targeting dopamine receptors .

Preclinical and Developmental Considerations

Pharmacokinetic Profiling

  • Absorption: High logP (~3.5) predicts favorable intestinal absorption but potential hepatic first-pass metabolism.

  • Metabolism: CYP3A4-mediated oxidation of the pyrrolidine ring is likely, necessitating metabolite identification .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator